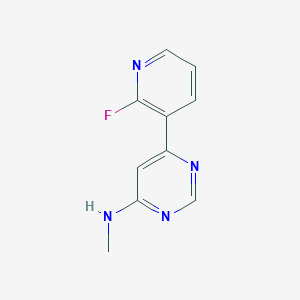

6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(2-fluoropyridin-3-yl)-N-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4/c1-12-9-5-8(14-6-15-9)7-3-2-4-13-10(7)11/h2-6H,1H3,(H,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFSHHQULXNBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=NC(=C1)C2=C(N=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660058 | |

| Record name | 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943605-97-8 | |

| Record name | 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a pyrimidine ring substituted with a fluoropyridine group. Its structural characteristics contribute to its biological activity, particularly in enzyme inhibition and receptor modulation.

Biological Activity

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit the inducible form of 6-phosphofructose-2-kinase (PFKFB3), which plays a critical role in regulating glycolysis and gluconeogenesis. The inhibition of this enzyme can lead to altered glucose metabolism, making it a candidate for cancer therapy where metabolic reprogramming is common .

2. Anticancer Potential

The compound has demonstrated promising anticancer activity in various studies. It was found to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. For example, studies have shown that compounds similar to this compound can effectively reduce tumor growth in xenograft models .

The mechanism by which this compound exerts its biological effects involves interaction with key molecular targets:

- PFKFB3 Inhibition : By inhibiting PFKFB3, the compound disrupts the balance of glycolytic flux, leading to decreased ATP production in rapidly dividing cells.

- Signal Transduction Pathways : It may also influence pathways such as PI3K/Akt and MAPK, which are crucial for cell growth and survival .

Case Studies

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Preliminary data suggest favorable pharmacokinetic properties, but comprehensive toxicological evaluations are necessary to ascertain safety profiles before clinical application.

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the antibacterial efficacy of compounds related to 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine. For instance, derivatives of pyrimidine compounds have shown promising results against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Case Study: Antibacterial Activity Evaluation

A study evaluated various derivatives of pyrimidine compounds, including those with structural similarities to this compound. The findings indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than established antibiotics like linezolid, suggesting their potential as new antibacterial agents. Notably, one derivative displayed an MIC of 0.25 µg/mL against resistant strains, indicating a strong antibacterial profile .

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Derivative A | 0.25 | Staphylococcus aureus |

| Derivative B | 1.0 | Streptococcus pneumoniae |

| Derivative C | 4.0 | Enterococcus faecalis |

Potential Therapeutic Uses

Beyond antibacterial applications, there is ongoing research into the role of this compound in cancer therapy. Preliminary data suggest that similar compounds may act as inhibitors for specific kinases involved in tumor growth and metastasis.

Case Study: Cancer Inhibition

A patent application describes derivatives structurally related to this compound as potential inhibitors for cancer-related pathways. These compounds demonstrated efficacy in preclinical models by inhibiting cell proliferation and inducing apoptosis in cancer cell lines .

Safety and Toxicity Profile

Toxicity assessments are crucial for the development of any new therapeutic agent. In vitro studies indicated that certain derivatives exhibited low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

Cytotoxicity Data

| Compound Name | Cytotoxicity (IC50 µg/mL) | Cell Line Tested |

|---|---|---|

| Derivative A | >256 | HeLa |

| Derivative B | >128 | MCF7 |

| Derivative C | >512 | A549 |

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of pyrimidine derivatives are heavily influenced by substituents. Below is a comparison of key structural analogs:

Key Observations :

- Fluorine vs. Chlorine : Fluorine’s electronegativity and smaller size enhance binding precision compared to chlorine, which may improve target selectivity .

- Amine Modifications : Methylamine (target compound) balances solubility and steric effects, whereas bulkier groups like dimethylamine () or aryl amines () may alter pharmacokinetics.

Preparation Methods

Fluorination and Nucleophilic Substitution on Pyridine

A key step involves the selective fluorination of pyridine derivatives at the 2-position, followed by nucleophilic substitution to introduce the methylamino group. According to a 2014 study on late-stage functionalization of multisubstituted pyridines, fluorination of acetylated 2-pyridineethanol was achieved in 88% yield using fluorination reagents, monitored by ^19F NMR spectroscopy. Subsequent treatment with aqueous methylamine in DMSO led to the formation of the methylaminopyridine unit and cleavage of the acetyl group, yielding the desired intermediate in 64% overall yield with only two isolations. This method is significantly shorter and higher yielding than previous routes requiring multiple steps and lower yields.

Further, selective transformation of methyl esters to N-methyl amides in the presence of a 2-fluoropyridine moiety was achieved by changing the solvent from THF to methanol, allowing the reaction to proceed without substitution of the fluorine atom. This selectivity is crucial for preserving the fluoropyridine structure while introducing the amide functionality.

Cross-Coupling for C–C Bond Formation

The final coupling of the fluoropyridine and pyrimidine moieties can be performed via Suzuki cross-coupling reactions. The 3-bromopyridine derivative undergoes palladium-catalyzed Suzuki coupling with the pyrimidinyl boronic acid or equivalent partners. This step is typically carried out under nitrogen atmosphere at elevated temperatures (~110 °C) using catalysts such as Pd2(dba)3 and ligands like XantPhos, with bases such as t-BuONa in toluene. The product is then purified by preparative HPLC or silica gel chromatography.

Preparation of the Pyrimidine Core and N-Methyl Amination

The pyrimidine ring is often synthesized or functionalized by chlorination of precursors using reagents like POCl_3, followed by nucleophilic substitution with methylamine to introduce the N-methylamine group at the 4-position. For example, 4-chloro-2-substituted pyrimidines can be reacted with methylamine in suitable solvents to afford the desired N-methylpyrimidin-4-amine derivatives.

Summary of Key Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield/Notes |

|---|---|---|---|---|

| Fluorination of pyridine | Fluorinating agent (e.g., Selectfluor or similar) | Room temp to 70 °C | Several hours | ~88% yield by ^19F NMR |

| Nucleophilic substitution (MeNH_2) | Aqueous methylamine in MeOH or DMSO | 20–70 °C | 12 h | Selective amide formation without F substitution in MeOH |

| Suzuki cross-coupling | Pd2(dba)3, XantPhos, t-BuONa, toluene | 110 °C | 12 h | High yield, purified by prep-HPLC |

| Chlorination of pyrimidine | POCl_3 | Reflux | Few hours | Intermediate used directly for substitution |

| N-Methylamine substitution | Methylamine in solvent (e.g., MeOH) | Room temp to 70 °C | Several hours | Efficient substitution at 4-position |

Detailed Research Findings and Analysis

Selectivity in Fluorination and Substitution: The ability to fluorinate pyridine selectively at the 2-position and subsequently perform nucleophilic substitution without displacing the fluorine is a significant advancement. Changing solvents from THF to methanol was critical to achieve selective amide formation, preserving the fluorine substituent.

Efficiency Gains: The reported synthetic routes reduce the number of steps and improve overall yields dramatically compared to older methods. For example, a previously reported synthesis requiring 5–7 steps and yielding 39% overall was improved to 3 isolations and 51% overall yield with shorter reaction times.

Catalyst and Ligand Choice in Cross-Coupling: The use of Pd2(dba)3 with XantPhos ligand and t-BuONa base in toluene under nitrogen atmosphere provides efficient C–C bond formation between the fluoropyridine and pyrimidine moieties.

Purification Techniques: Silica gel chromatography and preparative HPLC are commonly used to isolate and purify intermediates and final products, ensuring high purity suitable for further biological evaluation or industrial application.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine?

- Answer: The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling between halogenated pyrimidine precursors and fluoropyridinyl boronic acids. For example, 6-chloro-N-methylpyrimidin-4-amine can react with 2-fluoropyridin-3-ylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₂Cl₂) in a mixture of toluene/water with a base like Na₂CO₃ . Reaction optimization may require inert atmospheres (N₂/Ar) and reflux conditions (80–100°C) for 12–24 hours. Purification often involves column chromatography or recrystallization.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and methyl group integration (e.g., δ ~2.9 ppm for N–CH₃) .

- High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]⁺ matching C₁₀H₈FN₄).

- IR Spectroscopy : To identify amine N–H stretches (~3400 cm⁻¹) and fluoropyridinyl C–F vibrations (~1100 cm⁻¹) .

- X-ray Crystallography : For unambiguous structural confirmation using SHELX software for refinement .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

- Answer: Single-crystal X-ray diffraction provides bond lengths, angles, and torsion angles, clarifying regiochemistry and fluorine/pyrimidine ring interactions. For instance, SHELXL refinement can reveal deviations in planarity between the pyrimidine and fluoropyridinyl rings, which may influence π-π stacking in biological targets . Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts, while hydrogen-bonding networks (e.g., N–H···N/F interactions) validate supramolecular packing .

Q. What strategies address contradictory bioactivity data in structurally similar pyrimidine derivatives?

- Answer: Discrepancies in biological activity (e.g., antimicrobial IC₅₀ values) can arise from substituent electronic effects or stereochemistry. A systematic approach includes:

- Structure-Activity Relationship (SAR) Studies : Comparing analogs with variations in fluorine position or methyl group substitution .

- Dose-Response Curves : To confirm potency thresholds and rule out assay-specific artifacts.

- Computational Docking : Using software like AutoDock to model interactions with enzyme active sites (e.g., bacterial dihydrofolate reductase) .

- Reproducibility Checks : Replicating synthesis and testing under standardized conditions (e.g., pH, solvent) .

Q. How can computational modeling predict the binding affinity of this compound to kinase targets?

- Answer: Molecular dynamics (MD) simulations and density functional theory (DFT) calculations assess interactions with kinase ATP-binding pockets. For example:

- Docking Studies : Identify key residues (e.g., hinge-region hydrogen bonds via pyrimidine N1).

- Free Energy Perturbation (FEP) : Quantify fluorine’s role in enhancing binding entropy .

- ADMET Predictions : Evaluate pharmacokinetic properties (e.g., logP, solubility) using tools like Schrödinger’s QikProp .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.